Product packaging for Dihydropyrocurzerenone(Cat. No.:CAS No. 20013-75-6)

Dihydropyrocurzerenone

Cat. No.: B192218
CAS No.: 20013-75-6
M. Wt: 212.29 g/mol
InChI Key: JSWOSPDHAFLJHZ-UHFFFAOYSA-N
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Description

Pyrocurzerenone (CAS 20013-75-6) is a bioactive sesquiterpenoid compound naturally found in medicinal plants such as Curcuma zedoaria (Zedoary) and Chloranthus serratus . It is characterized as a furosesquiterpenoid with the molecular formula C15H16O and a molecular weight of 212.29 g/mol . This compound is of significant interest in oncological research, particularly for investigating mechanisms against cancer metastasis. Studies demonstrate that Pyrocurzerenone effectively suppresses the migration and invasion capabilities of human oral cancer cell lines (SCC-9, SCC-1, and SAS) without exhibiting cytotoxic effects at effective concentrations . The underlying mechanism involves the inhibition of the ERK1/2 signaling pathway phosphorylation and a reduction in the expression level of cathepsin S, both of which are critical proteins involved in cell motility and cancer spread . Related research on similar compounds also indicates potential involvement in inducing mitochondrial-mediated apoptosis and blocking the NF-κB signaling pathway, suggesting a multi-faceted approach to combating cancer cells . As a naturally derived small molecule, Pyrocurzerenone serves as a valuable pharmacological tool for probing metastatic pathways and developing novel therapeutic strategies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O B192218 Dihydropyrocurzerenone CAS No. 20013-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,8-trimethyl-6,7-dihydrobenzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWOSPDHAFLJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC1)C(=CC3=C2C(=CO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249090
Record name 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan
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Molecular Weight

212.29 g/mol
Source PubChem
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Physical Description

Solid
Record name Pyrocurzerenone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20013-75-6
Record name 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan
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Record name 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan
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Record name Pyrocurzerenone
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Record name Pyrocurzerenone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76.5 - 77.5 °C
Record name Pyrocurzerenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation and Chemodiversity of Pyrocurzerenone from Botanical Sources

Phytochemical Sourcing and Occurrence of Pyrocurzerenone in Curcuma Species

Pyrocurzerenone has been identified as a constituent of several species within the genus Curcuma, which belongs to the Zingiberaceae family. sci-hub.se The rhizomes of these plants are a particularly rich source of this sesquiterpenoid. sci-hub.seresearchgate.net

Research has documented the presence of pyrocurzerenone in the following Curcuma species:

Curcuma zedoaria : Commonly known as zedoary, this species is a well-established source of pyrocurzerenone. scilit.comresearchgate.net

Curcuma aeruginosa : Studies have confirmed the isolation of pyrocurzerenone from the rhizomes of C. aeruginosa. sci-hub.seresearchgate.netresearchgate.net This species is used in traditional medicine, and its phytochemical profile has been the subject of numerous investigations. researchgate.net

Curcuma kwangsiensis : The rhizomes of this species, a component of Traditional Chinese Medicine, have been found to contain pyrocurzerenone. researchgate.netresearchgate.net

Curcuma aromatica : While a comprehensive analysis of four Curcuma species did not detect pyrocurzerenone in C. aromatica, other studies list it as a potential constituent. mdpi.comresearchgate.net This suggests that the presence and concentration of pyrocurzerenone can vary based on factors such as geographical location and the specific chemotype of the plant. ajbls.com

Curcuma elata : Research on the rhizomes of this species has led to the isolation of various sesquiterpenoids, including pyrocurzerenone. researchgate.net

Curcuma angustifolia : Also known as East Indian arrowroot, this species has been reported to contain pyrocurzerenone among its diverse phytochemicals. researchgate.net

Curcuma caesia : Analysis of black turmeric has also indicated the presence of pyrocurzerenone. rsc.org

The occurrence of pyrocurzerenone across these varied Curcuma species highlights the chemodiversity within the genus and underscores its importance as a botanical source for this compound.

Identification of Pyrocurzerenone in Other Terrestrial Plant Genera (e.g., Chloranthus)

Beyond the Curcuma genus, pyrocurzerenone has been identified in other terrestrial plants, most notably in the genus Chloranthus.

Chloranthus serratus : This species, belonging to the Chloranthaceae family, has been confirmed to contain pyrocurzerenone. scilit.commedchemexpress.comjst.go.jp Gas chromatography-mass spectrometry (GC-MS) has been utilized to identify pyrocurzerenone in this plant. jst.go.jp Further investigations into the roots of C. serratus have also reported the presence of this sesquiterpene. tandfonline.com

Commiphora myrrha : The resin of this plant, commonly known as myrrh, has been found to contain a variety of sesquiterpenes, including pyrocurzerenone. mdpi.com

Echinops kebericho : Solvent extracts of the roots of this plant have also yielded pyrocurzerenone. researchgate.net

The presence of pyrocurzerenone in these distinct plant families points to convergent evolutionary pathways for the biosynthesis of this particular sesquiterpenoid.

Methodological Approaches for the Isolation of Pyrocurzerenone from Complex Matrices

The isolation of pyrocurzerenone from its botanical sources involves a multi-step process designed to separate it from a complex mixture of other secondary metabolites.

Initial Extraction:

The process typically begins with the extraction of the raw plant material, often the dried and powdered rhizomes, using an organic solvent. sci-hub.semjpms.in Common solvents used for this initial extraction include:

Methanol sci-hub.se

Ethanol nih.gov

Hexane up.ac.za

Dichloromethane up.ac.za

Acetone up.ac.za

The choice of solvent is crucial and is based on the polarity of the target compound. mjpms.in For sesquiterpenoids like pyrocurzerenone, which have lower polarity, solvents such as petroleum ether, ethyl acetate, and chloroform (B151607) are often employed. nih.gov Techniques like maceration, where the plant material is soaked in the solvent, or Soxhlet extraction are commonly used. tnau.ac.inresearchgate.net

Chromatographic Purification:

Following the initial extraction, the resulting crude extract is subjected to various chromatographic techniques to purify pyrocurzerenone. sci-hub.senih.gov Column chromatography is a fundamental method used for this purpose. researchgate.netirejournals.com The basic principle of column chromatography involves a stationary phase (e.g., silica (B1680970) gel) packed into a column and a mobile phase (a solvent or mixture of solvents) that moves through the column. irejournals.com The separation of compounds is based on their differential adsorption to the stationary phase and solubility in the mobile phase. irejournals.com

Common chromatographic methods used in the isolation of pyrocurzerenone include:

Silica Gel Column Chromatography: This is a widely used technique where the crude extract is loaded onto a column packed with silica gel. researchgate.netnih.gov A gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate, is then passed through the column to elute different fractions. sci-hub.se

Reversed-Phase Chromatography: In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govgilson.com This is particularly useful for separating compounds based on their hydrophobicity. gilson.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the separation process and to identify the fractions containing the target compound. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed to obtain highly pure pyrocurzerenone. mdpi.comfrontiersin.org

Structural Elucidation:

Once a pure compound is isolated, its structure is confirmed using spectroscopic techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) sci-hub.se

Mass Spectrometry (MS) sci-hub.sejst.go.jp

The spectral data obtained are then compared with published data for pyrocurzerenone to confirm its identity. sci-hub.se

Data Tables

Table 1: Botanical Sources of Pyrocurzerenone

GenusSpeciesPlant PartReference(s)
CurcumaC. zedoariaRhizome scilit.comresearchgate.net
C. aeruginosaRhizome sci-hub.seresearchgate.netresearchgate.net
C. kwangsiensisRhizome researchgate.netresearchgate.net
C. aromaticaRhizome mdpi.comresearchgate.net
C. elataRhizome researchgate.net
C. angustifoliaRhizome researchgate.net
C. caesiaRhizome rsc.org
ChloranthusC. serratusWhole Plant, Roots scilit.commedchemexpress.comjst.go.jptandfonline.com
CommiphoraC. myrrhaResin mdpi.com
EchinopsE. keberichoRoots researchgate.net

Chemical Synthesis and Derivatization of Pyrocurzerenone and Its Analogues

Total Synthetic Strategies for Pyrocurzerenone

The total synthesis of pyrocurzerenone has been approached through various methodologies, evolving from early explorations of furanosesquiterpenoid synthesis to the application of more advanced and efficient reactions.

Exploration of Early Synthetic Routes to Furanosesquiterpenoids Including Pyrocurzerenone

Early synthetic efforts towards furanosesquiterpenoids laid the groundwork for the eventual synthesis of pyrocurzerenone. A significant breakthrough was the pyrolytic transformation of curzerenone (B144611) and its epimer, epicurzerenone (B1630869), which yielded pyrocurzerenone through a process involving a double Cope rearrangement. unishivaji.ac.in This transformation underscored the structural relationship between these related natural products.

One of the initial total syntheses of pyrocurzerenone was reported by V. Vishwanath and G.S.K. Rao. unishivaji.ac.in Their strategy involved the cyclodehydration of 7-acetonyloxy-2,5-dimethyl-α-tetralone to form the key intermediate, 7,8-dihydro-1,5,8-trimethylnaphtho[2,1-b]furan-9(6H)-one. rsc.org This intermediate was then subjected to reduction and subsequent dehydration to furnish pyrocurzerenone. rsc.org Another early approach utilized the polyphosphoric acid-catalyzed cyclization of phenoxyacetones to construct the benzofuran (B130515) core of pyrocurzerenone. clockss.org

These pioneering routes were crucial in establishing the fundamental chemical pathways for constructing the pyrocurzerenone skeleton.

Advanced Annulation Reactions in Pyrocurzerenone Synthesis

More contemporary synthetic strategies have employed advanced annulation reactions to improve efficiency and yield. Annulation, the formation of a new ring onto a pre-existing molecule, is a powerful tool in the synthesis of complex cyclic systems. scripps.edumasterorganicchemistry.com

A key advancement in the synthesis of pyrocurzerenone, as well as curzerenone and epicurzerenone, was the development of a 3-methylfuran (B129892) annulation reaction. acs.org This method utilizes 1-nitro-1-(phenylthio)propene as a crucial reagent. unishivaji.ac.inacs.org The reaction of a cyclic 1,3-dione with this nitro olefin, catalyzed by potassium fluoride, leads to a dihydrofuran intermediate. acs.org Subsequent oxidation with sodium periodate (B1199274) followed by elimination of benzenesulfenic acid affords the desired 3-methylfuran moiety, a core component of the target molecules. acs.org This annulation strategy proved to be a versatile and effective approach for the construction of the furan (B31954) ring system within these furanosesquiterpenoids.

The application of such advanced annulation reactions represents a significant step forward in the synthetic chemistry of pyrocurzerenone, offering a more streamlined and controlled pathway to the natural product. rsc.org

Comparative Synthetic Methodologies for Pyrocurzerenone, Curzerenone, and Epicurzerenone

The close structural relationship between pyrocurzerenone, curzerenone, and epicurzerenone has led to the development of synthetic strategies that can access all three compounds from a common intermediate. acs.orgscispace.com The aforementioned 3-methylfuran annulation reaction is a prime example of such a unified approach. acs.org

Starting from a symmetrical cyclic 1,3-dione, the annulation sequence yields a key dihydrobenzofuran intermediate. acs.org From this central intermediate, synthetic routes diverge to produce curzerenone and epicurzerenone in a few steps. acs.org The thermal rearrangement of curzerenone and epicurzerenone can then be employed to produce pyrocurzerenone, highlighting the interconnectedness of their synthetic pathways. unishivaji.ac.inresearchgate.net

This comparative approach not only provides efficient access to all three related furanosesquiterpenoids but also allows for a deeper understanding of their chemical interconversions and structural nuances.

Synthesis of Novel Pyrocurzerenone Derivatives and Structural Analogues

The synthesis of novel derivatives and structural analogues of pyrocurzerenone is an active area of research, driven by the desire to explore the structure-activity relationships of this class of compounds. While specific examples of novel pyrocurzerenone derivatives are not extensively detailed in the provided search results, the general principles of derivative synthesis can be applied.

The synthesis of novel derivatives often involves the modification of existing functional groups or the introduction of new substituents onto the core pyrocurzerenone scaffold. nih.govumich.eduresearchgate.netnih.govscienceopen.com For instance, the aromatic ring or the furan moiety could be targeted for functionalization. Methodologies for creating novel heterocyclic derivatives, such as pyrimidine (B1678525) or pyrazole (B372694) analogues, could potentially be adapted to the pyrocurzerenone framework. umich.eduresearchgate.netnih.gov

The development of synthetic routes to new analogues allows for the systematic investigation of how structural changes impact the chemical and physical properties of the molecule.

Advanced Spectroscopic and Spectrometric Techniques for Pyrocurzerenone Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of Pyrocurzerenone

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of pyrocurzerenone. It provides crucial evidence for establishing the identity of the compound. emerypharma.com

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for the comprehensive analysis of pyrocurzerenone. emerypharma.com

1D NMR: The ¹H-NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C-NMR spectrum provides information about the carbon skeleton. emerypharma.com For instance, the ¹H-NMR spectrum of pyrocurzerenone shows characteristic signals for its methyl groups, olefinic protons, and furan (B31954) ring protons. Similarly, the ¹³C-NMR spectrum displays distinct resonances for the carbonyl carbon, olefinic carbons, and carbons of the furan moiety.

2D NMR: To establish the connectivity between atoms, a series of 2D NMR experiments are employed: emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to piece together adjacent proton networks within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. emerypharma.comlibretexts.org

A representative dataset for the NMR analysis of a related compound, curzerenone (B144611), is presented below. While specific shifts for pyrocurzerenone may vary slightly, the types of signals and their correlations are analogous.

Table 1: Representative ¹H and ¹³C NMR Data for a Curzerenone-type Structure

Position δC (ppm) δH (ppm, multiplicity, J in Hz)
1 125.7 7.09 (dd, 2.0, 1.8)
2 128.5 7.02 (d, 1.8)
3 128.5 7.02 (d, 2.0)
4 136.8 -
5 132.7 -
6 28.3 3.64 (d), 3.72 (d)
7 160.9 -
8 79.1 4.72 (q)
9 18.7 1.29 (d)
10 136.8 -
11 123.4 -
12 174.4 -
13 8.3 1.47 (brs)
14 20.3 2.24 (s)
15 20.3 2.24 (s)

Data adapted from a study on related sesquiterpenoids. uni-regensburg.de

Quantitative NMR (qNMR) has emerged as a powerful tool for determining the purity and concentration of chemical compounds, including natural products like pyrocurzerenone. nanalysis.combwise.kr This technique is inherently quantitative because the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr

For qNMR analysis, a certified internal standard with a known concentration is added to the sample. nanalysis.com By comparing the integral of a specific pyrocurzerenone signal to the integral of a signal from the internal standard, its absolute quantity can be determined with high accuracy and precision, often with an uncertainty of less than 1%. nanalysis.com Key considerations for accurate qNMR include ensuring complete solubilization of the sample and standard, selecting non-overlapping signals, and using appropriate acquisition parameters to allow for full relaxation of all nuclei between pulses. nanalysis.combu.edu This methodology is valuable for the quality control of herbal extracts and for pharmacological studies where precise quantification of active markers is necessary. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Pyrocurzerenone Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique that provides the exact mass of pyrocurzerenone, allowing for the determination of its molecular formula. bioanalysis-zone.comuni-rostock.de Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high precision enables the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comuni-rostock.de For pyrocurzerenone (C₁₅H₁₈O₂), the calculated exact mass can be precisely matched with the experimentally determined mass, confirming its elemental formula.

Table 2: Representative HRMS and Fragmentation Data for a Pyrocurzerenone-like Compound

Ion Observed m/z Calculated m/z Formula Interpretation
[M+H]⁺ 235.1380 235.1385 C₁₅H₁₉O₂ Protonated molecular ion
[M+Na]⁺ 257.1200 257.1204 C₁₅H₁₈NaO₂ Sodium adduct
Fragment 1 189.xxxx - - Loss of C₂H₅O
Fragment 2 165.xxxx - - Further fragmentation
Fragment 3 105.xxxx - - Key structural fragment

Hypothetical data based on typical values for sesquiterpenoids. uni-regensburg.deresearchgate.net

Integrated Spectroscopic Approaches in Elucidating Pyrocurzerenone and its Seco-Compounds (e.g., 4,5-seco-pyrocurzerenone)

The structural elucidation of complex natural products often requires an integrated approach, combining data from multiple spectroscopic techniques. This is particularly true for pyrocurzerenone and its derivatives, such as the naturally occurring 4,5-seco-pyrocurzerenone. researchgate.net The structure of this seco-compound, isolated from Curcuma kwangsiensis, was determined by extensively analyzing its NMR and HRESIMS data. researchgate.net

The process typically involves:

Isolation: The compound is first isolated and purified from the natural source.

HRMS Analysis: HRESIMS is used to determine the exact mass and molecular formula. researchgate.net

NMR Analysis: A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assemble the molecular structure piece by piece. researchgate.netnih.gov

Comparison: The spectroscopic data is compared with that of known related compounds to identify structural similarities and differences. nih.gov

This integrated approach was crucial in identifying 4,5-seco-pyrocurzerenone, where the cleavage of the C4-C5 bond results in a distinct set of spectroscopic signals compared to the parent compound, pyrocurzerenone. researchgate.net The combination of these powerful analytical methods provides a high degree of confidence in the assigned structures. researchgate.netnih.gov

Computational Approaches in Pyrocurzerenone Chiroptical Property Determination

Computational chemistry has become an invaluable tool for determining the absolute configuration of chiral molecules like pyrocurzerenone. rsc.org Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are particularly powerful when combined with quantum chemical calculations. mdpi.com

The process involves:

Conformational Analysis: The first step is to identify all possible low-energy conformations of the molecule.

ECD Spectra Calculation: For each conformer, the theoretical ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted populations (Boltzmann distribution) to generate the final theoretical ECD spectrum.

Comparison with Experiment: The calculated spectrum is then compared with the experimentally measured ECD spectrum of pyrocurzerenone. A good match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. mdpi.com

This computational approach provides a reliable alternative to more classical methods and is especially useful when suitable crystals for X-ray crystallography are not available. rsc.orgmdpi.com The combination of experimental chiroptical data and computational prediction offers a high level of certainty in stereochemical assignments. rsc.orgmdpi.com

Biogenesis and Metabolic Pathways of Pyrocurzerenone in Natural Systems

Enzymatic Mechanisms and Key Intermediates in Pyrocurzerenone Biosynthesis

The construction of the pyrocurzerenone scaffold is believed to originate from the general terpenoid pathway, commencing with the cyclization of farnesyl pyrophosphate (FPP), a universal C15 isoprenoid precursor. This intricate process is orchestrated by a class of enzymes known as sesquiterpene synthases (TPSs).

The proposed biosynthetic route to pyrocurzerenone initiates with the enzymatic conversion of FPP to a germacrane-type sesquiterpene cation. This is a common cyclization pattern observed in the biosynthesis of many sesquiterpenoids found in the Zingiberaceae family. It is hypothesized that a specific sesquiterpene synthase catalyzes the formation of a germacrene intermediate, such as germacrene D.

Subsequent enzymatic modifications are crucial for the formation of the characteristic guaiane (B1240927) skeleton of pyrocurzerenone. This is thought to occur through a transannular cyclization of a germacrane (B1241064) epoxide intermediate. A cytochrome P450 monooxygenase likely catalyzes the epoxidation of the germacrene precursor. This epoxide then undergoes a protonation-initiated cyclization, leading to the formation of the bicyclic guaiane carbocation.

The final key step in the biosynthesis of pyrocurzerenone is the formation of the furan (B31954) ring. While the precise enzymatic mechanism for this transformation in pyrocurzerenone biosynthesis has not been definitively elucidated, it is proposed to proceed through a series of oxidative reactions. This may involve hydroxylations and subsequent dehydration and cyclization, catalyzed by other cytochrome P450 enzymes or specific dehydrogenases, to form the stable aromatic furan moiety.

Table 1: Proposed Key Intermediates and Enzyme Classes in Pyrocurzerenone Biosynthesis

IntermediatePrecursorKey Enzyme Class
Germacrane CationFarnesyl Pyrophosphate (FPP)Sesquiterpene Synthase (TPS)
Germacrene IntermediateGermacrane CationSesquiterpene Synthase (TPS)
Germacrene EpoxideGermacrene IntermediateCytochrome P450 Monooxygenase
Guaiane CarbocationGermacrene Epoxide(Proposed) Cyclase
Hydroxylated Guaiane IntermediateGuaiane CarbocationCytochrome P450 Monooxygenase
Pyrocurzerenone Hydroxylated Guaiane IntermediateDehydrogenase/Cyclase

Investigation of the Furanosesquiterpenoid Biogenetic Network Related to Pyrocurzerenone

Pyrocurzerenone does not exist in a metabolic vacuum. It is part of a complex network of furanosesquiterpenoids and other related sesquiterpenes. The diversity of these compounds within a single plant species suggests a branching of metabolic pathways from common intermediates. The germacrane cation, for instance, serves as a critical branch point, leading to a variety of sesquiterpene skeletons through the action of different sesquiterpene synthases.

The guaiane carbocation, a key intermediate in pyrocurzerenone biosynthesis, can also be channeled into other metabolic pathways, leading to the formation of other guaiane-type sesquiterpenoids. The presence of a suite of tailoring enzymes, primarily cytochrome P450s and dehydrogenases, with varying substrate specificities and catalytic activities, further expands the chemical diversity of the furanosesquiterpenoid network. This enzymatic promiscuity and the combinatorial action of different enzymes on a limited set of precursor skeletons are key drivers of the rich chemical tapestry observed in Curcuma species.

Research has shown that the expression of different sesquiterpene synthase genes can vary between different tissues and at different developmental stages of the plant, leading to a differential accumulation of sesquiterpenoids. plos.orgnih.gov This differential gene expression is a key regulatory mechanism controlling the furanosesquiterpenoid biogenetic network.

Evolutionary and Comparative Biogenetic Pathway Analysis of Pyrocurzerenone

The evolution of the biogenetic pathway leading to pyrocurzerenone is intrinsically linked to the evolution of the enzymes that catalyze its formation, particularly the sesquiterpene synthases. Phylogenetic analyses of sesquiterpene synthase genes from various species within the Zingiberaceae family, including Curcuma, reveal a pattern of gene duplication and functional divergence. nih.gov This evolutionary process has given rise to a diverse array of sesquiterpene synthases, each capable of producing a unique spectrum of sesquiterpene products from the common precursor, FPP.

The emergence of the specific sesquiterpene synthase responsible for the initial cyclization leading to the pyrocurzerenone skeleton was a key event in the evolution of this biosynthetic pathway. Subsequent recruitment and evolution of tailoring enzymes, such as cytochrome P450s, would have been necessary to complete the pathway. The presence of similar furanosesquiterpenoids in related species suggests a common evolutionary origin for these pathways, with subsequent diversification leading to species-specific chemical profiles.

Comparative analysis of the sesquiterpenoid profiles across different Curcuma species provides further insights into the evolution of these pathways. The variation in the types and relative abundances of furanosesquiterpenoids, including pyrocurzerenone, reflects the ongoing evolution of the underlying biosynthetic machinery, likely driven by selective pressures such as herbivory and pathogen defense.

Molecular Mechanisms of Action and Pharmacological Modulations of Pyrocurzerenone

Anti-inflammatory Efficacy and Underlying Molecular Targets of Pyrocurzerenone

While inflammation is a complex biological response involving numerous signaling molecules and pathways, the specific mechanisms through which Pyrocurzerenone may exert anti-inflammatory effects are not yet fully detailed in existing research. The roles of key inflammatory mediators are well-established, but direct evidence linking them to Pyrocurzerenone is limited.

Investigation of Nitric Oxide (NO) Production Modulation by Pyrocurzerenone in Cellular Models

Nitric oxide (NO) is a critical signaling molecule that, under normal physiological conditions, has anti-inflammatory properties; however, its overproduction is a hallmark of pathological inflammation. nih.gov The enzyme responsible for producing high levels of NO during an inflammatory response is inducible nitric oxide synthase (iNOS). nih.gov Despite the known anti-inflammatory potential of other compounds isolated from Curcuma zedoaria, specific studies detailing the direct modulatory effect of Pyrocurzerenone on nitric oxide production in cellular models have not been prominently identified in the available scientific literature.

Pyrocurzerenone Interactions with Key Inflammatory Signaling Proteins (e.g., iNOS, JNK1)

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes, including inflammation, apoptosis, and cell survival. nih.gov Specifically, the JNK1 isoform has been implicated in promoting inflammatory responses. mdpi.com Dysregulation of the JNK pathway is associated with a range of immune and inflammatory disorders. nih.govmdpi.com However, research specifically investigating the direct interaction between Pyrocurzerenone and key inflammatory proteins such as iNOS or JNK1 has not been sufficiently documented to delineate a precise mechanism of action.

Antimetastatic Effects of Pyrocurzerenone in Cellular Models

Recent studies have focused on the antimetastatic properties of Pyrocurzerenone, particularly in the context of oral cancer. Research demonstrates that the compound can inhibit key processes involved in cancer cell metastasis through the modulation of specific signaling pathways. nih.govnih.gov

Impact of Pyrocurzerenone on Cell Migration and Invasion Processes

Pyrocurzerenone has been shown to significantly inhibit the migration and invasion capabilities of human oral cancer cell lines, including SCC-9, SCC-1, and SAS. nih.govconsensus.app In laboratory studies using wound healing and transwell assays, treatment with Pyrocurzerenone resulted in a dose-dependent reduction in the motility and invasive potential of these cancer cells. nih.govresearchgate.net This suggests that Pyrocurzerenone can interfere with the cellular machinery responsible for cell movement and the degradation of the extracellular matrix, which are crucial steps in the metastatic cascade. nih.gov

Table 1: Effect of Pyrocurzerenone on Oral Cancer Cell Migration and Invasion

Cell LineAssay TypeObserved Effect of Pyrocurzerenone TreatmentReference
SCC-9Wound Healing & Transwell AssayInhibited cell migration and invasion nih.gov
SCC-1Wound Healing & Transwell AssayInhibited cell migration and invasion nih.gov
SASWound Healing & Transwell AssayInhibited cell migration and invasion nih.gov

Modulation of ERK1/2 Signaling Pathway by Pyrocurzerenone

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates various cellular processes, and its over-activation is frequently associated with cancer progression and metastasis. nih.govconsensus.app Research has demonstrated that Pyrocurzerenone exerts its antimetastatic effects in part by targeting this pathway. nih.gov Specifically, treatment with Pyrocurzerenone was found to significantly inhibit the phosphorylation of ERK1/2 in SCC-9 and SCC-1 oral cancer cells. nih.govnih.gov

Regulation of Cathepsin S Expression and Activity by Pyrocurzerenone

Cathepsin S is a lysosomal cysteine protease that has been implicated in several processes related to cancer progression, including inflammation, migration, and invasion. nih.gov Studies investigating the molecular mechanisms of Pyrocurzerenone identified Cathepsin S as another critical target. nih.govnih.gov

Using a human protease array, researchers found that Pyrocurzerenone markedly reduced the expression of Cathepsin S in SCC-1 cells. nih.gov This finding was further validated by western blot analysis, which showed a dose-dependent decrease in Cathepsin S protein levels in both SCC-9 and SCC-1 cell lines upon treatment with Pyrocurzerenone. nih.gov To further establish this link, experiments involving the overexpression of Cathepsin S in these cell lines demonstrated a reversal of the anti-migratory and anti-invasive effects of Pyrocurzerenone, confirming that the downregulation of Cathepsin S is a crucial component of the compound's antimetastatic activity. nih.gov

Table 2: Molecular Targets of Pyrocurzerenone in Oral Cancer Cells

Molecular TargetCell Line(s)Observed Effect of Pyrocurzerenone TreatmentReference
Phosphorylated ERK1/2SCC-9, SCC-1Significant inhibition of phosphorylation nih.govnih.gov
Cathepsin SSCC-9, SCC-1Dose-dependent reduction in protein expression nih.govnih.gov

Exploration of Other Biological Activities of Pyrocurzerenone (e.g., Stress Response, Longevity)

Initial investigations into the broader biological effects of pyrocurzerenone have begun to explore its potential role in cellular stress responses and pathways associated with longevity. While research in these specific areas is still in its early stages, the existing body of knowledge on related compounds and pathways provides a framework for understanding the potential mechanisms of pyrocurzerenone.

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging

The capacity of a compound to counteract oxidative stress is a key indicator of its potential to influence stress response and longevity. Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a variety of age-related diseases. The antioxidant activity of natural compounds is often evaluated through their ability to scavenge free radicals.

Common in vitro assays used to determine the free radical scavenging potential of chemical compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that can be quantified spectrophotometrically. While specific studies detailing the direct ROS scavenging activity of pyrocurzerenone are limited, the evaluation of its antioxidant potential through such established assays would be a critical step in elucidating its role in mitigating oxidative stress.

Table 1: Common In Vitro Assays for Assessing Antioxidant Activity

Assay NamePrincipleMeasurement
DPPH Radical Scavenging AssayMeasures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.Decrease in absorbance at a specific wavelength.
ABTS Radical Scavenging AssayMeasures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of color.Decrease in absorbance at a specific wavelength.
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Formation of a colored ferrous complex, measured by absorbance.
Oxygen Radical Absorbance Capacity (ORAC)Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.Decay of fluorescence over time.

Interaction with Insulin (B600854)/IGF-1 Signaling Pathway Components (e.g., FoxO)

The Insulin/IGF-1 signaling (IIS) pathway is a highly conserved pathway that plays a crucial role in growth, metabolism, and aging. A key downstream effector of this pathway is the Forkhead box O (FoxO) family of transcription factors. When insulin or IGF-1 binds to its receptor, it triggers a phosphorylation cascade that ultimately leads to the phosphorylation and inactivation of FoxO by the kinase Akt. This inactivation causes FoxO to be excluded from the nucleus, thereby preventing the transcription of its target genes.

Conversely, under conditions of low insulin or nutrient levels, FoxO remains unphosphorylated and translocates to the nucleus, where it activates the expression of genes involved in stress resistance, metabolism, and longevity. Given the central role of the IIS pathway and FoxO in aging, the potential interaction of pyrocurzerenone with components of this pathway is an area of significant interest. Investigating whether pyrocurzerenone can modulate the phosphorylation status of Akt or the subcellular localization and transcriptional activity of FoxO would provide valuable insights into its potential effects on cellular aging and stress responses.

Table 2: Key Components of the Insulin/IGF-1 Signaling Pathway and FoxO Regulation

ComponentFunctionRegulation of FoxO
Insulin/IGF-1 ReceptorCell surface receptor that binds insulin or IGF-1, initiating the signaling cascade.Activation leads to downstream phosphorylation events that inactivate FoxO.
PI3K (Phosphoinositide 3-kinase)A lipid kinase that is activated downstream of the receptor and produces PIP3.Activation of PI3K is essential for the subsequent activation of Akt.
Akt (Protein Kinase B)A serine/threonine kinase that is activated by PIP3.Directly phosphorylates FoxO, leading to its nuclear exclusion and inactivation.
FoxO (Forkhead box O)A family of transcription factors that regulate genes involved in stress resistance, metabolism, and longevity.Inactivated by phosphorylation via Akt. When active (unphosphorylated), it translocates to the nucleus to activate target gene expression.

Further research is necessary to determine the specific molecular interactions of pyrocurzerenone with these pathways and to validate its potential as a modulator of stress response and longevity.

Computational Modeling and Simulation in Pyrocurzerenone Research

Molecular Docking and Binding Affinity Predictions for Pyrocurzerenone

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pyrocurzerenone, this method could be employed to predict its binding affinity and interaction with various protein targets. The process involves computationally placing the three-dimensional structure of Pyrocurzerenone into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Illustrative Data Table for Potential Molecular Docking Studies on Pyrocurzerenone

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Biological Effect
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Anti-inflammatory
Tumor Necrosis Factor-alpha (TNF-α)-7.9Tyr59, Tyr119, Gly121Anti-inflammatory, Anti-cancer
Acetylcholinesterase (AChE)-9.2Trp84, Phe330, Tyr334Neuroprotective

Note: The data in this table is hypothetical and serves as an example of what a molecular docking study on Pyrocurzerenone might yield.

Molecular Dynamics Simulations of Pyrocurzerenone-Protein Complexes

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the interaction between a ligand, such as Pyrocurzerenone, and its target protein. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules.

For Pyrocurzerenone, MD simulations could be used to:

Validate the binding poses predicted by molecular docking.

Assess the stability of the Pyrocurzerenone-protein complex over a specific timescale.

Analyze the detailed interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Predict the free energy of binding with greater accuracy than docking alone.

Although no specific MD simulation studies on Pyrocurzerenone have been published, the methodology is well-established for studying the dynamics of small molecule-protein interactions and would be a logical next step in the computational investigation of this compound.

Network Pharmacology and Systems Biology Approaches for Pyrocurzerenone Target Deconvolution

Network pharmacology is an approach that integrates chemical, biological, and network information to understand the complex interactions between drugs and biological systems. This method moves beyond the "one drug, one target" paradigm to explore the multiple targets and pathways that a compound like Pyrocurzerenone might modulate.

A network pharmacology study of Pyrocurzerenone would typically involve:

Identifying potential targets: Using databases and computational tools to predict the proteins that Pyrocurzerenone is likely to interact with.

Constructing a compound-target-disease network: Visualizing the relationships between Pyrocurzerenone, its predicted targets, and associated diseases.

Pathway and functional enrichment analysis: Identifying the key biological pathways and molecular functions that are enriched among the predicted targets.

This approach could help to "deconvolute" the multiple potential mechanisms of action of Pyrocurzerenone and provide a holistic view of its pharmacological effects. While this methodology has been applied to various natural products, its specific application to Pyrocurzerenone remains an area for future research.

Structure-Activity Relationship (SAR) Studies of Pyrocurzerenone through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop mathematical models that predict the activity of new compounds based on their structural features.

For Pyrocurzerenone, a computational SAR study could involve:

Generating a dataset of analogues: Creating a virtual library of compounds with structural modifications to the Pyrocurzerenone scaffold.

Calculating molecular descriptors: Quantifying various physicochemical and structural properties of these analogues.

Developing a QSAR model: Using statistical methods to build a model that correlates the descriptors with a specific biological activity (e.g., anti-inflammatory or anti-cancer activity).

Predicting the activity of new compounds: Using the developed model to predict the activity of novel Pyrocurzerenone derivatives, thereby guiding the synthesis of more potent and selective compounds.

While experimental SAR studies on related compounds exist, the application of computational SAR methods specifically to Pyrocurzerenone has not been reported, representing another promising avenue for future computational research.

Future Directions and Emerging Research Avenues for Pyrocurzerenone

Advancements in Sustainable Production and Biocatalysis of Pyrocurzerenone

The traditional methods for obtaining sesquiterpenoids like pyrocurzerenone, such as organic solvent extraction and steam distillation from plant sources like Curcumae Rhizoma, present notable disadvantages. mdpi.com These conventional techniques often require long extraction times and large quantities of solvents, and the heat involved in steam distillation can degrade thermally unstable compounds. mdpi.com This highlights a critical need for greener, more efficient, and sustainable production methods.

Future research is anticipated to pivot towards biocatalysis and metabolic engineering to create microbial cell factories for pyrocurzerenone production. researchgate.netmdpi.com Biocatalysis offers a highly valued technology for synthesizing complex molecules with high selectivity and efficiency under mild, aqueous conditions, aligning with the principles of green chemistry. researchgate.netnih.gov The approach of metabolic engineering, which involves redesigning the metabolism of organisms like Escherichia coli or Saccharomyces cerevisiae, has been successfully used to produce other valuable compounds, including the antimalarial drug artemisinin. mdpi.comnih.gov

By introducing and optimizing heterologous biosynthetic pathways, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways which produce the universal isoprene (B109036) precursors, it may be possible to achieve high-titer production of pyrocurzerenone in engineered microbes. nih.govmdpi.com This would involve assembling genes from various organisms to construct a synthetic pathway and fine-tuning their expression to maximize yield and minimize toxic intermediates. mdpi.com Such bio-retrosynthesis approaches could provide a scalable and environmentally friendly supply of pyrocurzerenone, overcoming the limitations of agricultural sourcing and chemical synthesis. springernature.com

In-depth Elucidation of Unexplored Signaling Pathways and Cellular Mechanisms of Pyrocurzerenone

Recent studies have begun to shed light on the molecular mechanisms underlying pyrocurzerenone's effects, particularly in the context of cancer metastasis. Research has demonstrated that pyrocurzerenone can suppress the migration and invasion of human oral cancer cells. researchgate.netnih.gov This anti-metastatic activity is linked to the inhibition of the ERK1/2 (extracellular signal-regulated kinase 1/2) signaling pathway and the reduced expression of cathepsin S, a protein involved in extracellular matrix breakdown. researchgate.netresearchgate.netnih.gov

While the inhibition of the ERK/MAPK pathway is a significant finding, it represents only a part of the compound's complex cellular interactions. researchgate.netmdpi.com The MAPK signaling cascades, along with other key pathways like PI3K/AKT/mTOR, are central regulators of numerous cellular processes, including cell growth, apoptosis (programmed cell death), and autophagy (a cellular recycling process). mdpi.commdpi.com Future research must aim for a more comprehensive understanding of how pyrocurzerenone modulates these interconnected networks. For instance, it is unknown whether pyrocurzerenone's influence on ERK1/2 extends to the regulation of apoptosis or autophagy in cancer cells, which are critical determinants of cell fate. mdpi.com

Furthermore, the full spectrum of pyrocurzerenone's molecular targets remains largely unexplored. Advanced techniques such as network pharmacology, which uses computational methods to predict compound-target interactions, could help identify new proteins and pathways influenced by pyrocurzerenone. mdpi.com Elucidating these currently unknown mechanisms is crucial for a complete understanding of its biological activity and for identifying new avenues for its potential therapeutic application.

Investigation of Synergistic Effects of Pyrocurzerenone with Other Natural Products

The combination of natural products with other therapeutic agents is a promising strategy in pharmacology, particularly in cancer treatment. nih.govmdpi.comnih.gov Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, can enhance therapeutic efficacy and potentially reduce toxicity. mdpi.comresearchgate.net This approach is based on the principle that complex diseases often involve multiple biological targets, and a multi-compound, multi-target approach can be more effective than a single-agent therapy. researchgate.net

Currently, there is a lack of research specifically investigating the synergistic effects of pyrocurzerenone with other natural products. This represents a significant and compelling area for future studies. Given that pyrocurzerenone targets specific pathways like MAPK/ERK, combining it with other natural compounds that act on different but complementary signaling pathways (e.g., PI3K/AKT, NF-κB) could lead to enhanced biological activity. researchgate.netmdpi.comresearchgate.net

Future research should focus on systematically screening combinations of pyrocurzerenone with other well-characterized phytochemicals. Such studies would aim to identify synergistic pairings and elucidate the molecular basis for their enhanced effects. Investigating these combinations in various preclinical models could unveil novel therapeutic strategies and expand the potential applications of pyrocurzerenone. nih.govnih.gov

Development of Next-Generation Pyrocurzerenone Analogues as Chemical Probes

High-quality chemical probes are indispensable tools for dissecting protein function and validating therapeutic targets in biomedical research. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that protein's role in cellular processes. chemicalprobes.org Given that pyrocurzerenone has known biological activities and interacts with specific proteins like ERK1/2 and cathepsin S, it serves as an excellent starting point for the development of more sophisticated molecular tools. researchgate.netnih.gov

Future research should focus on the rational design and synthesis of a library of pyrocurzerenone analogues. By systematically modifying its chemical structure, it may be possible to develop next-generation compounds with improved potency, selectivity, and drug-like properties. nih.gov A key goal would be to create highly selective probes for its specific targets. For example, an analogue that potently and selectively inhibits cathepsin S without affecting other cellular processes could be invaluable for studying the specific role of this enzyme in cancer progression. nih.gov

The development of such probes would be greatly aided by structural biology to understand how pyrocurzerenone binds to its target proteins. nih.gov In addition to inhibitor probes, fluorescently tagged analogues could be developed to visualize the subcellular localization of its targets in living cells. rsc.orgrsc.org These advanced chemical probes derived from the pyrocurzerenone scaffold would not only help to further clarify its own mechanisms of action but also serve as powerful research tools for the broader scientific community to investigate fundamental cellular pathways. nih.gov

Q & A

Q. How to validate Pyrocurzerenone’s anti-metastatic mechanism in 3D tumor models?

  • Methodological Answer :
  • Engineer 3D spheroids using SCC-9 cells in Matrigel.
  • Quantify invasive protrusions via confocal microscopy post-treatment.
  • Correlate invasion suppression with ERK/cathepsin S activity using immunofluorescence .

Methodological Frameworks

  • PICOT : Use to structure studies on therapeutic efficacy (Population, Intervention, Comparison, Outcome, Time) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Data Contradiction Analysis

  • Replicate experiments using identical cell lines and assay conditions .
  • Perform sensitivity analysis to identify critical variables (e.g., serum concentration in culture media) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.